

A Technical Guide to the Physicochemical Characteristics of Fmoc-L-Thr-OH

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Compound of Interest

Compound Name: Fmoc-Thr-OH

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Introduction

N- α -(9-Fluorenylmethoxycarbonyl)-L-threonine (Fmoc-L-Thr-OH) is an indispensable amino acid derivative utilized extensively in solid-phase peptide synthesis (SPPS). The Fmoc protecting group provides a crucial advantage in modern peptide chemistry due to its base-lability, allowing for an orthogonal strategy in constructing complex peptide chains.^[1] This guide provides an in-depth overview of the core physicochemical characteristics of Fmoc-L-Thr-OH, detailed experimental protocols for its analysis, and a visualization of its primary application workflow. A thorough understanding of these properties is paramount for ensuring the synthesis of high-purity, high-quality peptides for research, therapeutic, and diagnostic applications.^[2]^[3]

Physicochemical Properties

Fmoc-L-Thr-OH is typically a white to off-white crystalline powder.^[3] Its fundamental chemical and physical properties are summarized in the tables below, providing essential data for laboratory applications.

Table 1: General Physicochemical Data for Fmoc-L-Thr-OH

Property	Value	References
IUPAC Name	(2S,3R)-2-[[[(9H-fluoren-9-yl)methoxy]carbonylamino]-3-hydroxybutanoic acid	[3]
CAS Number	73731-37-0	[3][4]
Molecular Formula	C ₁₉ H ₁₉ NO ₅	[3][4]
Molecular Weight	341.36 g/mol	[3][4]
Appearance	White to off-white powder	[3][5]
Melting Point	~90-115 °C (decomposes)	[1][3][4][5]
Optical Rotation	[α] _{D20} = -14 ± 2° (c=1 in DMF)	[5]
Storage Temperature	-20°C to -15°C	[1][4]

Table 2: Solubility of Fmoc-L-Thr-OH

Solvent	Solubility	References
Dimethylformamide (DMF)	Soluble	[1][3]
Dimethyl Sulfoxide (DMSO)	Soluble	[3][6]
Water	Insoluble/Less Soluble	[1]
Acetonitrile/Water	Soluble (for HPLC)	[2]

Spectroscopic and Chromatographic Data

The identity and purity of Fmoc-L-Thr-OH are confirmed through various analytical techniques. Below are the expected data from these analyses.

Table 3: Spectroscopic Data for Fmoc-L-Thr-OH

Technique	Expected Data	References
¹ H NMR (400 MHz, DMSO-d6)	δ ~12.7 (br s, 1H, COOH), 7.89 (d, 2H, Fmoc), 7.72 (t, 2H, Fmoc), 7.61 (d, 1H, NH), 7.42 (t, 2H, Fmoc), 7.33 (t, 2H, Fmoc), 4.30-4.20 (m, 3H, Fmoc-CH, Fmoc-CH ₂), 4.10 (m, 1H, α -CH), 3.95 (m, 1H, β - CH), 1.15 (d, 3H, γ -CH ₃)	[2]
¹³ C NMR (100 MHz, DMSO-d6)	δ ~172.5 (C=O, Carboxylic Acid), 156.5 (C=O, Fmoc Urethane), 143.8, 140.7 (Quaternary C, Fmoc), 127.6, 127.0, 125.3, 120.1 (Aromatic CH, Fmoc), 66.8 (β -CH), 65.6 (Fmoc-CH ₂), 58.9 (α -CH), 46.7 (Fmoc-CH), 20.2 (γ -CH ₃)	[2]
Mass Spectrometry (ESI)	[M+H] ⁺ : 342.13, [M-H] ⁻ : 340.12	[2]
FTIR (cm ⁻¹)	~3300-3500 (O-H, Alcohol, broad), ~3300 (N-H, Amine), ~3000-3100 (C-H, Aromatic), ~2850-2950 (C-H, Aliphatic), ~1700-1750 (C=O, Carboxylic Acid), ~1690 (C=O, Urethane)	[2]

Table 4: HPLC Purity Analysis Data for Fmoc-L-Thr-OH

Parameter	Value	References
Purity (RP-HPLC)	≥ 98.0%	[7]
Enantiomeric Purity (Chiral HPLC)	≥ 99.5%	[5][7]
Column	C18, 5 μm, 4.6 x 250 mm	[2]
Mobile Phase	Acetonitrile/Water with 0.1% TFA	[2]
Detection Wavelength	265 nm	[2]

Experimental Protocols

Detailed methodologies for the characterization and application of Fmoc-L-Thr-OH are provided below.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve 5-10 mg of Fmoc-L-Thr-OH in approximately 0.6 mL of a deuterated solvent, such as DMSO-d₆. [2]
- Instrumentation: Utilize an NMR spectrometer with a frequency of 400 MHz or higher. [2]
- ¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds. [2]
- ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence.

HPLC Protocol for Purity Assessment

- Sample Preparation: Prepare a stock solution of Fmoc-L-Thr-OH in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL. Dilute this solution to a working concentration of about 0.1 mg/mL. [2]

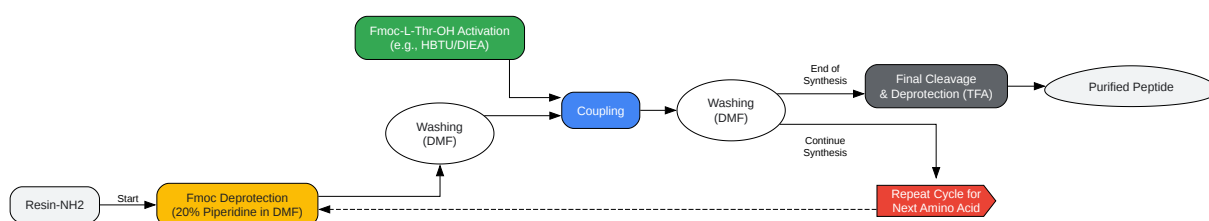
- Instrumentation: Use an HPLC system equipped with a UV detector, a C18 reversed-phase column, and an autosampler.[2]
- Chromatographic Conditions:
 - Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).[2]
 - Mobile Phase B: Acetonitrile with 0.1% TFA.[2]
 - Gradient: A typical gradient is 10-90% Mobile Phase B over 20 minutes.[2]
 - Flow Rate: 1.0 mL/min.[2]
 - Column Temperature: 25 °C.[2]
 - Detection Wavelength: 265 nm.[2]
 - Injection Volume: 10 µL.[2]
- Data Analysis: Integrate the peak areas in the resulting chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.[2]

Mass Spectrometry Protocol

- Sample Preparation: Prepare a dilute solution of Fmoc-L-Thr-OH (approximately 10-100 µg/mL) in a solvent compatible with electrospray ionization (ESI), such as a 50:50 mixture of acetonitrile and water containing 0.1% formic acid for positive ion mode.[2]
- Instrumentation: Utilize an ESI mass spectrometer, which can be coupled with a liquid chromatography system (LC-MS).[2]
- MS Acquisition:
 - Ionization Mode: ESI, positive and/or negative.[2]
 - Scan Range: m/z 100 - 500.[2]
 - Capillary Voltage: Typically 3-4 kV.[2]

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-L-Thr-OH is as a building block in SPPS. The Fmoc group protects the α -amino group during the coupling reaction and is selectively removed under mild basic conditions to allow for the addition of the next amino acid in the sequence.^[3]



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Caption: Workflow of a single coupling cycle in Solid-Phase Peptide Synthesis (SPPS) using Fmoc-L-Thr-OH.

Conclusion

This technical guide provides a comprehensive summary of the essential physicochemical properties of Fmoc-L-Thr-OH, along with detailed protocols for its characterization and a visualization of its application in SPPS. The quality and purity of Fmoc-amino acids are critical for the successful synthesis of peptides. Therefore, a thorough understanding and implementation of these analytical methods are crucial for researchers, scientists, and professionals in the field of drug development and peptide chemistry.

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